Welcome to the BenchChem Online Store!
molecular formula C12H14F3NO3S B8307648 1-(3-(Trifluoromethyl)phenylsulfonyl)piperidin-4-ol

1-(3-(Trifluoromethyl)phenylsulfonyl)piperidin-4-ol

Cat. No. B8307648
M. Wt: 309.31 g/mol
InChI Key: MSDSAVBBCBKCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08518934B2

Procedure details

NaBH4 (180 mg, 4.74 mmol) was added to a solution of 1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-one (2.56 g, 8.34 mmol) in methanol (15 ml) at 0° C., and stirred at room temperature for 1 hour. The reaction was quenched with H2O (50 ml) and extracted with ethyl acetate (20 ml×2). The combined organic phase was washed with H2O (20 ml×2) and brine (20 ml×2), dried over Na2SO4 and concentrated in vacuo to give 1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ol (2.17 g, 84%) as a white solid: LCMS: 310 [M+1]+.
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-one
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]([F:22])([F:21])[C:5]1[CH:6]=[C:7]([S:11]([N:14]2[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1>CO>[F:22][C:4]([F:3])([F:21])[C:5]1[CH:6]=[C:7]([S:11]([N:14]2[CH2:15][CH2:16][CH:17]([OH:20])[CH2:18][CH2:19]2)(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-one
Quantity
2.56 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)N1CCC(CC1)=O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×2)
WASH
Type
WASH
Details
The combined organic phase was washed with H2O (20 ml×2) and brine (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)N1CCC(CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.